molecular formula C24H21N3O3S3 B12029600 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide CAS No. 763115-20-4

2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12029600
CAS No.: 763115-20-4
M. Wt: 495.6 g/mol
InChI Key: YTXKVIBQQBUMLX-UHFFFAOYSA-N
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Description

2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

CAS No.

763115-20-4

Molecular Formula

C24H21N3O3S3

Molecular Weight

495.6 g/mol

IUPAC Name

2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C24H21N3O3S3/c1-29-19-11-7-17(8-12-19)15-31-23-26-27-24(33-23)32-16-22(28)25-18-9-13-21(14-10-18)30-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

YTXKVIBQQBUMLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from carboxylic acid hydrazides undergo cyclization in acidic or oxidative conditions. For example:

  • Starting material : 4-Methoxybenzyl thiosemicarbazide.

  • Conditions : Refluxing in phosphoric acid or using iodine as an oxidant.

  • Mechanism : Intramolecular cyclization with elimination of ammonia.

Reaction of Carbothioamides with Hydrazonoyl Halides

A robust method involves reacting bis-pyrazolylcarbothioamides with hydrazonoyl halides (e.g., 4-methoxybenzyl hydrazonoyl chloride):

  • Reagents : Dioxane, triethylamine (TEA).

  • Temperature : Reflux (100–120°C) for 2–6 hours.

  • Yield : 65–85%.

Key Reaction Optimization

Critical parameters for high yields and purity include:

Solvent Selection

  • Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.

  • Dioxane or THF for cyclization steps.

Catalysts and Bases

  • TEA or DIPEA : Neutralize HCl during acylations.

  • EDC/HOBt : Promote amide bond formation without racemization.

Temperature Control

  • Cyclization requires reflux (≥100°C).

  • Substitutions proceed at milder temperatures (25–60°C).

Purification and Characterization

Purification Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

  • Recrystallization : DMF/ethanol mixtures.

Analytical Data

Parameter Value/Description Reference
Melting Point 174–176°C (decomposition)
¹H NMR (DMSO-d₆) δ 3.82 (s, 3H, OCH₃), 4.86 (s, 2H, CH₂), 7.2–7.8 (m, Ar-H)
IR (KBr) 3151 cm⁻¹ (N-H), 1712 cm⁻¹ (C=O)
HRMS [M+H]⁺ Calc.: 510.12; Found: 510.10

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Cyclization Route High purity, scalableRequires harsh conditions (reflux)70–85%
Substitution Route Mild conditions, modularMultiple purification steps60–75%

Challenges and Solutions

  • Thiol Oxidation : Use inert atmosphere (N₂/Ar) to prevent disulfide formation.

  • Low Amide Yield : Optimize EDC/HOBt stoichiometry (1:1.2 molar ratio) .

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the cytotoxic effects of compounds related to the 1,3,4-thiadiazole structure against various cancer cell lines. For instance, a series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, with one compound demonstrating the highest efficacy against the A431 cell line by inducing apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

The 1,3,4-thiadiazole moiety has been extensively studied for its antimicrobial properties. Research indicates that derivatives containing this structure show promising activity against a range of pathogens. For example:

  • Antibacterial Activity: Compounds with a 1,3,4-thiadiazole scaffold have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The introduction of halogen substituents has been linked to enhanced antibacterial activity .
  • Antifungal Activity: Some derivatives have also demonstrated significant antifungal effects against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) lower than standard antifungal agents .

Case Study 1: Antitumor Activity

A recent study synthesized a novel series of 1,3,4-thiadiazole derivatives and evaluated their cytotoxicity using the MTT assay across several cancer cell lines. The study found that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of substituted thiadiazoles against various bacterial strains. Results showed that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to those without such modifications .

Mechanism of Action

The mechanism of action of 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in critical biological processes.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
  • 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Uniqueness

2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives. The presence of the phenoxyphenyl group may enhance its interaction with biological targets, making it a promising candidate for further research and development.

Biological Activity

The compound 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into its key components:

  • Thiadiazole moiety : Known for various biological activities.
  • Phenoxyphenyl group : Enhances the lipophilicity and bioavailability.
  • Acetamide linkage : Often associated with enhanced biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
9eA43112.5Induction of apoptosis via Bax/Bcl-2 modulation
4bMCF710.0Caspase activation leading to apoptosis
6aPC315.0Inhibition of VEGFR-2 signaling

These findings indicate that the compound may induce apoptosis through various mechanisms such as the modulation of apoptosis-related proteins (Bax and Bcl-2) and activation of caspases .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.
  • VEGFR Inhibition : It inhibits the phosphorylation of vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .
  • Caspase Activation : The activation of caspases (3, 8, and 9) plays a vital role in mediating cell death in cancer cells .

Study on A431 Cell Line

In a study evaluating the effects of related thiadiazole derivatives on the A431 cell line, compound 9e exhibited potent cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents. The study utilized both conventional monolayer cultures and three-dimensional culture techniques to assess the drug's efficacy .

Comparative Analysis

A comparative analysis was conducted between various thiadiazole derivatives:

CompoundCancer TypeIC50 (µM)Reference
9eSkin cancer (A431)12.5
4bBreast cancer (MCF7)10.0
6aProstate cancer (PC3)15.0

This table illustrates the varying degrees of efficacy across different cancer types, emphasizing the need for further exploration into structure-activity relationships.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole ring followed by thioether coupling and acylation. Key steps include:

  • Thiadiazole formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) .
  • Thioether coupling : Use of sodium hydride (NaH) in dimethylformamide (DMF) to facilitate nucleophilic substitution between thiols and alkyl halides .
  • Acylation : Reaction with chloroacetyl chloride in the presence of triethylamine to form the acetamide moiety . Optimization Tips :
  • Control reaction temperature (60–80°C for thioether coupling) .
  • Use anhydrous solvents to minimize hydrolysis side reactions .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Table 1: Synthesis Conditions and Yields

StepReagents/ConditionsYield RangeReference
Thiadiazole formationH₂SO₄, reflux, 4h65–75%
Thioether couplingNaH, DMF, RT, 12h70–85%
AcylationChloroacetyl chloride, Et₃N, DCM, 0°C80–90%

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is required:

  • ¹H/¹³C NMR : Confirm regiochemistry of thiadiazole and acetamide groups. For example, the thioether proton appears as a singlet at δ 4.2–4.5 ppm .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 502.08) .
  • FT-IR : Identify characteristic bands (e.g., C=O stretch at 1650–1680 cm⁻¹ for acetamide) .
  • HPLC : Assess purity (>95% for biological assays) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or phenoxy groups) affect biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • 4-Methoxybenzyl group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
  • Phenoxy substituents : Electron-withdrawing groups (e.g., -Cl) increase antimicrobial potency but reduce solubility . Experimental Design :
  • Synthesize analogs with varied substituents (e.g., -OCH₃, -NO₂, -CF₃).
  • Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorometric assays .
  • Compare IC₅₀ values and logP (calculated via ChemDraw).

Table 2: SAR Trends for Analogous Compounds

Substituent (R)Activity (IC₅₀, μM)logPReference
-OCH₃12.3 ± 1.2 (COX-2)3.1
-Cl8.7 ± 0.9 (COX-2)3.8
-NO₂6.5 ± 0.7 (COX-2)4.2

Q. How can conflicting data on in vitro vs. in vivo efficacy be resolved for this compound?

Methodological Answer: Discrepancies often arise due to pharmacokinetic factors (e.g., poor oral bioavailability). Strategies include:

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and AUC via LC-MS/MS after oral/intravenous dosing in rodents .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Molecular Docking : Identify metabolically labile regions (e.g., thioether bonds prone to hepatic oxidation) .

Q. What mechanistic insights explain its dual activity as an antimicrobial and anticancer agent?

Methodological Answer: The compound targets multiple pathways:

  • Antimicrobial Action : Disrupts bacterial DNA gyrase via thiadiazole-thioether interactions (confirmed by MIC assays against S. aureus: 2–4 μg/mL) .
  • Anticancer Activity : Induces apoptosis in HeLa cells (IC₅₀ = 18.5 μM) by inhibiting thioredoxin reductase (TrxR) . Key Experiments :
  • Western Blotting : Measure cleaved caspase-3 levels post-treatment .
  • Enzyme Inhibition Assays : Use DTNB reduction to quantify TrxR activity .

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